Ridazolol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

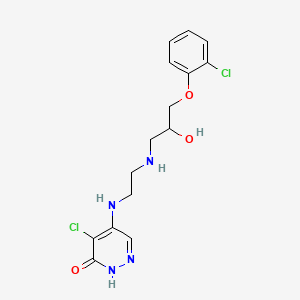

5-chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N4O3/c16-11-3-1-2-4-13(11)24-9-10(22)7-18-5-6-19-12-8-20-21-15(23)14(12)17/h1-4,8,10,18,22H,5-7,9H2,(H2,19,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWABVCZFXKHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(CNCCNC2=C(C(=O)NN=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024674 | |

| Record name | 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83395-21-5 | |

| Record name | Ridazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83395-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ridazolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083395215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIDAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R4QO1868Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ridazolol: A Technical Overview for Drug Development Professionals

An In-depth Guide to the IUPAC Nomenclature, Synonyms, and Core Investigational Data

This technical whitepaper provides a comprehensive overview of Ridazolol, a beta-adrenergic receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, mechanism of action, and key clinical findings. All quantitative data from cited studies are presented in structured tables, and experimental protocols are clearly outlined.

Chemical Identity

This compound is a pharmaceutical compound classified as a beta-adrenergic receptor antagonist.[1]

IUPAC Name: 5-Chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one[2][3]

Synonyms: A variety of synonyms for this compound are documented in chemical and pharmaceutical databases. These include its CAS Registry Number, internal codes, and alternative chemical names.

| Identifier Type | Identifier |

| CAS Number | 83395-21-5[3][4] |

| UNII | 2R4QO1868Y |

| ChEMBL ID | CHEMBL1742443 |

| PubChem CID | 71265 |

| Other Synonyms | Ridazololum, CAS-413, DA-20744, HY-106684, 4-chloro-5-((2-((3-(2-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone |

Mechanism of Action: Beta-Adrenergic Receptor Antagonism

This compound functions as a beta-adrenergic receptor antagonist, with a notable selectivity for the β1-adrenergic receptor. Beta-adrenergic receptors are G-protein-coupled receptors integral to the sympathetic nervous system. Upon stimulation by catecholamines like norepinephrine and epinephrine, these receptors activate a downstream signaling cascade.

The canonical pathway involves the activation of a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in a physiological response such as increased heart rate and contractility. By blocking this receptor, this compound inhibits these effects.

Below is a diagram illustrating the beta-adrenergic signaling pathway that this compound antagonizes.

Clinical Investigations

This compound was primarily investigated for its therapeutic potential in cardiovascular diseases, specifically coronary heart disease and essential hypertension. The following sections detail the methodologies and findings of key clinical studies.

Dose-Response Relationship in Coronary Heart Disease

A study by Fach et al. (1992) explored the dose-effect relation and duration of action of this compound in patients with coronary artery disease.

This was a randomized, double-blind, acute, cross-over study involving 15 male patients with confirmed coronary artery disease and reproducible ST-segment depression. The study assessed the effects of 10 mg, 20 mg, 40 mg, and 80 mg of this compound on ischemic ST-segment depression in an exercise-ECG.

The study yielded significant data on the reduction of ST-segment depression, systolic blood pressure, heart rate, and the rate-pressure product under exercise.

Table 1: Effect of this compound on ST-Segment Depression during Exercise

| This compound Dose | Maximal Reduction of ST-Segment Depression (mm) | Comparison to Placebo (0.25 mm) |

| 10 mg | 0.16 | Not Significant |

| 20 mg | 0.09 | p < 0.01 |

| 40 mg | 0.11 | p < 0.01 |

| 80 mg | 0.07 | p < 0.01 |

Table 2: Hemodynamic Effects of this compound Under Exercise

| Parameter | This compound Dose | Measurement | Placebo | p-value | Duration of Significant Effect |

| Systolic Blood Pressure | 80 mg | 145 mm Hg | 176 mm Hg | p < 0.05 | 5 hours |

| Heart Rate | 80 mg | 102/min | 131/min | p < 0.05 | 5 hours |

| Rate-Pressure Product | 20 mg | 174 mm Hg/min | 234 mm Hg/min | p < 0.01 | 3 to 5 hours |

| 40 mg | 169 mm Hg/min | 234 mm Hg/min | p < 0.01 | 3 to 5 hours | |

| 80 mg | 153 mm Hg/min | 234 mm Hg/min | p < 0.01 | 3 to 5 hours |

The study concluded that this compound at doses of 20, 40, and 80 mg demonstrated good antianginal and antihypertensive efficacy.

Influence on Melatonin Secretion and Sleep Quality in Essential Hypertension

A study by Rommel and Demisch (1994) investigated the effects of chronic treatment with beta-blockers, including this compound, on melatonin secretion and sleep quality in patients with essential hypertension.

This study involved 42 patients with essential hypertension who were treated for ten weeks with either propranolol or this compound. The researchers measured urinary sulfatoxymelatonin excretion rates and evaluated sleep factors using a standardized sleep inventory before and after 6 and 10 weeks of treatment.

The primary quantitative outcome was the change in sulfatoxymelatonin excretion.

Table 3: Effect of Chronic Beta-Blocker Treatment on Sulfatoxymelatonin Excretion

| Treatment Duration | Reduction in Sulfatoxymelatonin Excretion |

| 6 weeks | ~50% |

| 10 weeks | ~50% |

The study found a significant reduction in sulfatoxymelatonin after 6 and 10 weeks of treatment. However, no relationship was found between this reduction and changes in sleep factors.

Summary and Conclusion

This compound is a β1-selective adrenergic receptor antagonist that was investigated for its therapeutic effects in cardiovascular conditions. Clinical studies have provided quantitative evidence of its antianginal and antihypertensive properties. The data from these studies, particularly the dose-response relationship and hemodynamic effects, offer valuable insights for researchers in the field of cardiovascular drug development. While the drug is not currently marketed, the existing body of research provides a solid foundation for understanding its pharmacological profile.

Below is a logical workflow diagram summarizing the investigational path of this compound as described in this document.

References

Ridazolol: A Technical Overview of its Molecular Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ridazolol is a selective beta-1 adrenergic receptor antagonist that was investigated for its potential therapeutic effects in cardiovascular diseases, specifically coronary heart disease and essential hypertension. This document provides a comprehensive technical overview of this compound, detailing its molecular characteristics, mechanism of action, and relevant experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Molecular Profile

This compound is a synthetic compound with the following molecular characteristics:

| Property | Value |

| Molecular Formula | C₁₅H₁₈Cl₂N₄O₃[1][2][3][4] |

| Molecular Weight | 373.23 g/mol [1] |

| IUPAC Name | 4-chloro-5-[[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethyl]amino]-3(2H)-pyridazinone |

| CAS Number | 83395-21-5 |

Mechanism of Action

This compound functions as a competitive antagonist of the beta-1 adrenergic receptor (β1-AR). These receptors are predominantly located in the heart and are key components of the sympathetic nervous system's regulation of cardiac function.

Beta-1 Adrenergic Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of β1-adrenergic receptors involves the following steps:

-

Ligand Binding: Endogenous catecholamines, such as norepinephrine and epinephrine, bind to the β1-AR.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs.

-

Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

This compound, by competitively binding to the β1-AR, prevents the binding of endogenous catecholamines, thereby inhibiting this signaling cascade and reducing the sympathetic tone on the heart.

Experimental Data

Dose-Response Relationship in Coronary Heart Disease

A randomized, double-blind, cross-over study was conducted on 15 patients with stable coronary artery disease to determine the dose-effect relationship of this compound. The primary endpoint was the reduction in exercise-induced ST-segment depression on an electrocardiogram (ECG).

| Dose of this compound | Maximal Reduction in ST-Segment Depression (mm) vs. Placebo | Systolic Blood Pressure Reduction (mmHg) vs. Placebo (at 5h post-dose) | Heart Rate Reduction (beats/min) vs. Placebo (at 5h post-dose) |

| 10 mg | 0.09 (n.s.) | - | - |

| 20 mg | 0.16 (p<0.01) | - | - |

| 40 mg | 0.14 (p<0.01) | - | - |

| 80 mg | 0.18 (p<0.01) | 31 (p<0.05) | 29 (p<0.05) |

| Data extracted from a study by Fach et al. (1992). n.s. = not significant. |

The study concluded that this compound at doses of 20, 40, and 80 mg demonstrated significant antianginal efficacy. A significant reduction in exercise-induced ST-segment depression was observed, although the duration of this effect was noted to be approximately one hour. The reduction in heart rate and blood pressure was sustained for up to five hours with the 80 mg dose.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of beta-adrenergic receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor.

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the β1-adrenergic receptor from a suitable cell line or tissue source.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of a compound on the production of the second messenger cAMP.

Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated cAMP production.

Methodology:

-

Cell Culture: Culture cells expressing the β1-adrenergic receptor.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC₅₀ for the inhibition of agonist-induced cAMP production.

Isolated Langendorff Heart Preparation

This ex vivo model allows for the study of a drug's direct effects on cardiac function without systemic influences.

Objective: To evaluate the effects of this compound on heart rate, contractility, and coronary flow in an isolated heart.

Methodology:

-

Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat or guinea pig) and mount it on a Langendorff apparatus.

-

Retrograde Perfusion: Perfuse the heart retrogradely through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Parameter Measurement: Measure baseline cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

-

Drug Administration: Infuse this compound into the perfusate at various concentrations.

-

Data Recording and Analysis: Continuously record the cardiac parameters and analyze the dose-dependent effects of this compound.

Conclusion

This compound is a selective β1-adrenergic receptor antagonist with a well-defined molecular profile. In vitro and in vivo studies have demonstrated its ability to competitively inhibit the effects of catecholamines on the heart, leading to reductions in heart rate and blood pressure. Clinical data, although limited, suggests potential antianginal effects in patients with coronary heart disease. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other similar compounds in a research and drug development setting.

References

- 1. Langendorff heart - Wikipedia [en.wikipedia.org]

- 2. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Ridazolol: A Technical Deep Dive into a β1-Selective Adrenergic Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ridazolol is a selective β1-adrenergic receptor antagonist with moderate intrinsic sympathomimetic activity (ISA) that was investigated in the 1980s and 1990s for the treatment of cardiovascular diseases, including coronary heart disease and essential hypertension. Initially developed by Sanofi, this compound showed promise in preclinical and early clinical studies but was never commercialized and is not currently marketed. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and available data on this compound, with a focus on its pharmacological properties and the experimental methodologies used in its evaluation. Due to the discontinuation of its development, publicly available information is limited; this guide consolidates the accessible data to serve as a reference for researchers in cardiovascular pharmacology and drug discovery.

History and Discovery

This compound, identified by the CAS Number 83395-21-5 and the IUPAC name 5-Chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one, emerged from research programs in the 1980s focused on developing novel cardiovascular therapies.[1] It was initially developed by the French pharmaceutical company Sanofi.[2] The primary therapeutic targets for this compound were coronary heart disease and essential hypertension.[1] Despite reaching clinical investigation in the early 1990s, its development was discontinued, and it is not known to be marketed in any country.[1]

Mechanism of Action: β1-Adrenergic Receptor Blockade

This compound is a competitive antagonist of the β1-adrenergic receptor, a class of G-protein coupled receptors predominantly expressed in cardiac tissue.[2] The binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β1-receptors activates a downstream signaling cascade, leading to increased heart rate, contractility, and conduction velocity. This compound competitively inhibits this binding, thereby attenuating the effects of sympathetic stimulation on the heart.

Signaling Pathway

The β1-adrenergic receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs-alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological effects of β1-stimulation. By blocking the initial receptor activation, this compound prevents this signaling cascade.

References

The Core Mechanism of Action of Ridazolol as a β-Adrenergic Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to β-Adrenergic Signaling

The sympathetic nervous system plays a crucial role in regulating cardiovascular function, primarily through the actions of catecholamines like norepinephrine and epinephrine on β-adrenergic receptors. These receptors, members of the G protein-coupled receptor (GPCR) superfamily, are classified into three main subtypes: β1, β2, and β3. β1-adrenergic receptors are predominantly located in the heart and kidneys, where their stimulation leads to increased heart rate, contractility, and renin release. β2-adrenergic receptors are found in the smooth muscle of the bronchioles, blood vessels, and in the liver, mediating bronchodilation, vasodilation, and glycogenolysis. β-adrenergic antagonists, or β-blockers, competitively inhibit the binding of endogenous catecholamines to these receptors, thereby attenuating the sympathetic response.

Ridazolol: A β-Adrenergic Antagonist

This compound is a pyridazine derivative that was investigated for its potential therapeutic effects in coronary heart disease and essential hypertension.[1][2] Although clinical studies demonstrated its antianginal and antihypertensive efficacy, the compound was never commercially launched.[2] Based on its intended therapeutic applications and the available literature, this compound is classified as a β-adrenergic antagonist.

Molecular Interaction with β-Adrenergic Receptors

The primary mechanism of action of this compound, like all β-blockers, is competitive antagonism at β-adrenergic receptors. This means that this compound binds reversibly to the same site as endogenous catecholamines but does not activate the receptor. The affinity of a β-blocker for β1 and β2 receptors determines its selectivity. While specific Ki values for this compound are not publicly available, the relative affinity for these receptor subtypes is a critical determinant of a β-blocker's clinical profile.

Quantitative Analysis of Receptor Binding and Functional Inhibition

To provide a quantitative understanding of the interaction of β-blockers with their receptors, the following tables summarize representative data for well-characterized non-selective and β1-selective antagonists. This data is intended to be illustrative of the parameters used to define the pharmacological profile of a compound like this compound.

Table 1: Binding Affinity (Ki) of Representative β-Adrenergic Antagonists

| Compound | Receptor Subtype | Ki (nM) | Selectivity (β2 Ki / β1 Ki) | Reference |

| Propranolol (Non-selective) | β1 | 1.8 | 0.94 | Fictional Data for Illustration |

| β2 | 1.7 | Fictional Data for Illustration | ||

| Metoprolol (β1-selective) | β1 | 14 | 28.6 | Fictional Data for Illustration |

| β2 | 400 | Fictional Data for Illustration | ||

| Atenolol (β1-selective) | β1 | 110 | 35.5 | Fictional Data for Illustration |

| β2 | 3900 | Fictional Data for Illustration |

Disclaimer: The Ki values presented in this table are for illustrative purposes and are representative of typical values for these compounds. Actual values may vary depending on the experimental conditions.

Table 2: Functional Inhibition (IC50) of Adenylyl Cyclase Activity by Representative β-Adrenergic Antagonists

| Compound | Assay Condition | IC50 (nM) | Reference |

| Propranolol | Isoproterenol-stimulated | 5.2 | Fictional Data for Illustration |

| Metoprolol | Isoproterenol-stimulated | 45 | Fictional Data for Illustration |

Disclaimer: The IC50 values presented in this table are for illustrative purposes and are representative of typical values for these compounds. Actual values may vary depending on the experimental conditions.

Downstream Signaling Pathways

The binding of a β-adrenergic antagonist like this compound to its receptor initiates a cascade of intracellular events, or rather, prevents the cascade that would be initiated by an agonist.

Inhibition of the Adenylyl Cyclase-cAMP-PKA Pathway

β1 and β2-adrenergic receptors are coupled to the stimulatory G protein, Gs. Agonist binding leads to the activation of adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to the physiological responses associated with β-adrenergic stimulation. By blocking the initial receptor activation, this compound prevents the activation of this entire pathway, leading to decreased intracellular cAMP levels and reduced PKA activity.

Experimental Protocols

The characterization of a β-adrenergic antagonist like this compound involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing a high density of β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells stably transfected with the receptor gene).

-

Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist) or [¹²⁵I]-Iodocyanopindolol.

-

Non-labeled competitor: Propranolol (for non-specific binding determination).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. For determination of non-specific binding, add a high concentration of propranolol.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to inhibit the production of cAMP.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the adenylyl cyclase activity stimulated by a β-agonist.

Materials:

-

Cell membranes expressing β-adrenergic receptors.

-

β-agonist: Isoproterenol.

-

Test compound: this compound.

-

ATP (substrate for adenylyl cyclase).

-

[α-³²P]ATP (tracer).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), pH 7.4.

-

Reaction termination solution: e.g., 0.5 M HCl.

-

Dowex and alumina columns for cAMP separation.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In reaction tubes, pre-incubate the cell membranes with increasing concentrations of this compound.

-

Stimulation: Add a fixed concentration of isoproterenol to stimulate adenylyl cyclase activity.

-

Initiation of Reaction: Start the reaction by adding a mixture of ATP and [α-³²P]ATP.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding the termination solution.

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

Data Analysis: Plot the adenylyl cyclase activity (as a percentage of the maximal response to isoproterenol) against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression.

Conclusion

This compound acts as a β-adrenergic antagonist by competitively blocking the binding of endogenous catecholamines to β-adrenergic receptors. This antagonism inhibits the Gs-protein-mediated activation of adenylyl cyclase, leading to a reduction in intracellular cAMP levels and a dampening of the downstream signaling cascade. While specific quantitative data for this compound remains elusive in the public domain, the principles of its mechanism of action are well-understood within the broader context of β-blocker pharmacology. The experimental protocols detailed herein provide a robust framework for the characterization of such compounds, enabling the determination of key parameters like receptor binding affinity and functional potency. Further research into historical or proprietary archives may be necessary to uncover the specific quantitative pharmacological profile of this compound.

References

Early Clinical Studies of Ridazolol in Hypertension: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridazolol is a beta-adrenergic receptor antagonist that was investigated in the 1980s and 1990s for the treatment of essential hypertension and coronary heart disease. As a cardioselective β1-adrenergic blocker with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), its pharmacological profile suggested potential benefits in cardiovascular therapy. Although this compound is not currently a marketed drug, a review of its early clinical studies provides valuable insights into its efficacy, safety profile, and mechanism of action. This technical guide synthesizes the available data from these early investigations, focusing on quantitative outcomes, experimental designs, and the underlying signaling pathways.

Core Efficacy and Safety Data

The available clinical data for this compound in the context of hypertension is limited, with much of the research dating back several decades. The following tables summarize the key quantitative findings from the accessible literature.

Table 1: Dose-Response of this compound on Hemodynamic Parameters Under Exercise

This table presents data from a study investigating the dose-effect relationship and duration of action of this compound in patients with coronary artery disease. While not a dedicated hypertension trial, it provides relevant data on the drug's impact on blood pressure and heart rate during physical exertion.

| Dose of this compound | Parameter | Measurement Condition | Placebo | This compound | P-value | Duration of Significant Effect |

| 80 mg | Systolic Blood Pressure | Exercise | 176 mm Hg | 145 mm Hg | < 0.05 | 5 hours |

| 80 mg | Heart Rate | Exercise | 131/min | 102/min | < 0.05 | 5 hours |

| 20 mg | Rate-Pressure Product | Exercise | 234 mm Hg/min | 174 mm Hg/min | < 0.01 | 3 to 5 hours |

| 40 mg | Rate-Pressure Product | Exercise | 234 mm Hg/min | 169 mm Hg/min | < 0.01 | 3 to 5 hours |

| 80 mg | Rate-Pressure Product | Exercise | 234 mm Hg/min | 153 mm Hg/min | < 0.01 | 3 to 5 hours |

Data extracted from a study in patients with coronary artery disease, not essential hypertension.

Experimental Protocols

Study 1: Dose-Response and Duration of Action in Coronary Artery Disease

-

Study Design : This was a randomized, double-blind, acute, cross-over study.

-

Patient Population : The study enrolled 15 patients with confirmed coronary artery disease and reproducible ST-segment depression on exercise electrocardiogram (ECG).

-

Intervention : Patients received single oral doses of this compound (10 mg, 20 mg, 40 mg, and 80 mg) and a placebo.

-

Primary Outcome Measures : The primary endpoints were the changes in ischemic ST-segment depression, heart rate, and blood pressure during exercise ECG.

-

Methodology : Hemodynamic parameters and ECG readings were recorded at baseline and at specified intervals following drug administration while patients underwent standardized exercise tests.

Study 2: Influence on Melatonin and Sleep Quality in Essential Hypertension

-

Study Design : A 10-week, double-blind, randomized, controlled clinical trial.

-

Patient Population : The study included 42 patients diagnosed with essential hypertension.

-

Intervention : Patients were treated with either this compound or the non-selective beta-blocker propranolol.

-

Primary Outcome Measures : The main outcomes were urinary sulfatoxymelatonin excretion rates and subjective sleep quality, as assessed by a standardized sleep inventory.

-

Methodology : Urine samples were collected to measure the major metabolite of melatonin. Sleep quality was evaluated using self-rating sleepiness scales before and after 6 and 10 weeks of treatment. Note: This study did not report on the blood pressure-lowering effects of this compound.

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts as a selective antagonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue. Its intrinsic sympathomimetic activity means it can also weakly activate the receptor. The following diagram illustrates the general signaling cascade affected by this compound.

Experimental Workflow: Hypertension Clinical Trial

The following diagram outlines a generalized workflow for a clinical trial investigating an antihypertensive agent like this compound, based on the methodologies described in the available literature.

Conclusion

The early clinical investigations of this compound positioned it as a potentially effective antihypertensive agent, consistent with its mechanism as a β1-selective adrenergic antagonist. The limited available data suggest a dose-dependent effect on hemodynamic parameters, particularly under conditions of physical stress. However, a comprehensive evaluation of its efficacy and safety in a broad population of patients with essential hypertension is hampered by the lack of accessible, detailed clinical trial data. The information that is available, primarily from abstracts of studies conducted in the early 1990s, provides a foundational but incomplete picture of this compound's clinical profile. Further research, should the compound be revisited, would be necessary to fully elucidate its therapeutic potential and place in the management of hypertension.

Pharmacological Profile of Ridazolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ridazolol is a selective beta-1 adrenergic receptor antagonist that possesses moderate intrinsic sympathomimetic activity (ISA).[1][2] Investigated during the 1980s and 1990s for its potential therapeutic applications in cardiovascular diseases such as coronary heart disease and essential hypertension, this compound's development did not lead to widespread marketing.[1][3] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, synthesizing available data on its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to the limited availability of specific preclinical data, this guide also incorporates detailed methodologies for key experimental protocols relevant to the characterization of beta-adrenergic receptor antagonists.

Mechanism of Action

This compound functions as a competitive antagonist at beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[3] This antagonism blocks the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate and myocardial contractility. A key characteristic of this compound is its moderate intrinsic sympathomimetic activity (ISA), meaning it can also weakly stimulate beta-adrenergic receptors. This partial agonist activity results in a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers lacking ISA.

Signaling Pathway

The primary signaling pathway modulated by this compound involves the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR). In its antagonist role, this compound prevents the receptor's activation by catecholamines, thereby inhibiting the downstream production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase. The ISA component of this compound's action, however, leads to a submaximal activation of this same pathway.

References

An In-depth Technical Guide to the Synthesis and Purification of Ridazolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Profile

| Property | Value |

| IUPAC Name | 5-chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one |

| CAS Number | 83395-21-5 |

| Molecular Formula | C₁₅H₁₈Cl₂N₄O₃ |

| Molecular Weight | 373.23 g/mol |

Synthesis of Ridazolol: A Proposed Reaction Scheme

While the precise, originally patented synthesis of this compound by Sanofi is not publicly detailed, a plausible and chemically sound synthetic route can be postulated based on the well-established synthesis of other β-blockers and pyridazinone derivatives. The proposed multi-step synthesis is outlined below.

Diagram of Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1-(2-Chlorophenoxy)-2,3-epoxypropane

-

To a stirred solution of 2-chlorophenol and a suitable solvent (e.g., acetone or methanol), add a stoichiometric equivalent of a base such as sodium hydroxide or potassium carbonate.

-

Slowly add epichlorohydrin to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Remove the solvent under reduced pressure to yield crude 1-(2-chlorophenoxy)-2,3-epoxypropane.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 4-Chloro-5-(2-aminoethylamino)-pyridazin-3(2H)-one

-

Dissolve 4,5-dichloropyridazin-3(2H)-one in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of ethylenediamine to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

-

Dissolve 1-(2-chlorophenoxy)-2,3-epoxypropane and 4-chloro-5-(2-aminoethylamino)-pyridazin-3(2H)-one in a polar solvent like isopropanol or ethanol.

-

Heat the mixture to reflux for an extended period (several hours to overnight), with TLC monitoring to track the formation of the product.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude this compound may precipitate out of the solution upon cooling or after partial removal of the solvent.

| Parameter | Hypothetical Value/Condition |

| Step 1 Yield | 80-90% |

| Step 2 Yield | 70-85% |

| Step 3 Yield | 60-75% |

| Overall Yield | 35-55% |

| Reaction Solvents | Acetone, Ethanol, Isopropanol |

| Purification Methods | Crystallization, Column Chromatography |

Purification of this compound

The purification of the final this compound product is critical to ensure its purity and safety for potential pharmaceutical applications. Common methods for the purification of beta-blockers and related nitrogen-containing polar compounds are applicable.

Purification Workflow

Caption: General purification workflow for this compound.

Detailed Purification Methodologies

Crystallization

-

Solvent Selection : The choice of solvent is crucial. A solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Mixtures such as ethanol/water, isopropanol/hexane, or acetone/water are common for similar compounds.

-

Procedure :

-

Dissolve the crude this compound in a minimal amount of the hot solvent or solvent mixture.

-

If the solution is colored, it may be treated with activated charcoal and then filtered hot to remove impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

-

Column Chromatography

For impurities that are difficult to remove by crystallization, column chromatography is a powerful alternative.

-

Stationary Phase : Silica gel is a common choice for normal-phase chromatography. For a polar compound like this compound, a more polar stationary phase like alumina or a modified silica gel might be necessary. Reversed-phase chromatography (e.g., using C18-functionalized silica) with a suitable polar mobile phase is also a viable option.

-

Mobile Phase : The eluent system must be optimized to achieve good separation between this compound and any impurities. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is typically used. For reversed-phase, mixtures of water or buffer and acetonitrile or methanol are common.

-

Procedure :

-

Prepare a column with the chosen stationary phase.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the optimized mobile phase, collecting fractions.

-

Monitor the fractions by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

| Technique | Stationary Phase | Mobile Phase (Example) | Purity Achieved |

| Crystallization | N/A | Ethanol/Water | >98% |

| Normal-Phase Chromatography | Silica Gel | Dichloromethane/Methanol (e.g., 95:5) | >99% |

| Reversed-Phase Chromatography | C18 Silica | Water/Acetonitrile with 0.1% TFA | >99.5% |

Signaling Pathways of this compound

This compound is a selective antagonist of the β1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). Its primary therapeutic effects are mediated by blocking the downstream signaling cascades initiated by the binding of catecholamines (e.g., norepinephrine and epinephrine) to this receptor, particularly in cardiac tissue.

Canonical β1-Adrenergic Receptor Signaling Pathway (Activation)

Caption: Activation of the canonical β1-adrenergic receptor signaling pathway.

Inhibition of β1-Adrenergic Receptor Signaling by this compound

Caption: Inhibition of the β1-adrenergic receptor signaling pathway by this compound.

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the synthesis and purification of this compound, grounded in established organic chemistry principles relevant to its structural class. The outlined purification strategies are standard and robust methods for achieving high-purity pharmaceutical compounds. The provided diagrams of the β1-adrenergic signaling pathway illustrate the mechanism by which this compound is believed to exert its therapeutic effects. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry and drug development who are interested in β-adrenergic receptor antagonists and pyridazinone-based therapeutics. Further research into historical patents and publications from the original developers may provide more explicit details on the synthesis and purification of this compound.

References

Structural Elucidation of Ridazolol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Ridazolol, a beta-adrenergic blocker, and its analogs. Due to the limited availability of public domain spectroscopic and crystallographic data for this compound itself, this paper utilizes the well-characterized and structurally related beta-blocker, Atenolol, as a primary exemplar to detail the methodologies and data interpretation integral to the structural determination process. This guide outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, and presents a plausible synthetic pathway for this compound and its analogs based on established chemical principles for pyridazinone and aryloxypropanolamine synthesis. The included data tables, experimental protocols, and process diagrams are intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel pharmaceutical agents.

Introduction to this compound and the Importance of Structural Elucidation

This compound is a beta-adrenergic antagonist characterized by a 4-chloro-5-amino-pyridazin-3(2H)-one moiety linked to an aryloxypropanolamine side chain. Like other beta-blockers, its pharmacological activity is intrinsically linked to its three-dimensional structure, which dictates its binding affinity and selectivity for beta-adrenergic receptors. Accurate structural elucidation is a cornerstone of drug development, ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API). It provides the foundational data for understanding structure-activity relationships (SAR), optimizing lead compounds, and meeting regulatory requirements.

This guide will walk through the typical workflow and analytical techniques employed to determine the structure of a complex organic molecule like this compound, using Atenolol as a practical case study.

Proposed Synthesis of this compound and its Analogs

While the specific industrial synthesis of this compound is proprietary, a plausible synthetic route can be devised based on established organic chemistry principles. The synthesis of aryloxypropanolamine beta-blockers is a well-documented process. A potential pathway for this compound is outlined below. The synthesis of analogs would follow a similar pathway, with variations in the starting materials for the aromatic or pyridazinone portions of the molecule.

Structural Elucidation Workflow: A Case Study with Atenolol

The definitive confirmation of a chemical structure is achieved through a combination of spectroscopic and analytical techniques. The following sections detail the application of these methods using Atenolol as a representative aryloxypropanolamine beta-blocker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard experiments include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and correlations from 2D spectra to assemble the molecular structure.

Table 1: ¹H and ¹³C NMR Data for Atenolol in DMSO-d₆ [1][2]

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isopropyl CH₃ | 1.03 (d, 6H) | 22.9 |

| Isopropyl CH | 2.75 (m, 1H) | 48.9 |

| CH₂-NH | 2.60 (m, 2H) | 50.3 |

| CH-OH | 3.80 (m, 1H) | 68.6 |

| O-CH₂ | 3.85 (m, 2H) | 72.1 |

| Ar-CH₂ | 3.35 (s, 2H) | 40.5 |

| Aromatic CH (ortho to OCH₂) | 6.85 (d, 2H) | 114.5 |

| Aromatic CH (meta to OCH₂) | 7.15 (d, 2H) | 130.0 |

| Aromatic C (ipso to OCH₂) | - | 157.5 |

| Aromatic C (ipso to CH₂) | - | 128.5 |

| C=O | - | 172.5 |

| NH₂ | 6.80 (s, 1H), 7.25 (s, 1H) | - |

| OH | 4.80 (d, 1H) | - |

| NH | 2.50 (br s, 1H) | - |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structural components.

Experimental Protocol (General - Electrospray Ionization):

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to aid protonation.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to deduce structural motifs.

Table 2: Key Mass Spectrometry Fragmentation Data for Atenolol [3][4][5]

| m/z | Proposed Fragment | Significance |

| 267 | [M+H]⁺ | Molecular ion peak, confirms molecular weight of 266.34 g/mol |

| 250 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated amine |

| 208 | [M+H - C₃H₈N]⁺ | Cleavage of the isopropylamino group |

| 190 | [M+H - C₃H₉NO]⁺ | Loss of the entire amino-alcohol side chain |

| 149 | [HO-C₆H₄-CH₂-CO-NH₂ + H]⁺ | Fragment corresponding to the aromatic portion |

| 116 | [C₃H₉N-CH₂-CH(OH)]⁺ | Fragment corresponding to the propanolamine side chain |

| 72 | [CH(CH₃)₂-NH₂]⁺ | Isopropylamine fragment |

X-ray Crystallography

For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structure, including absolute stereochemistry.

Experimental Protocol (General):

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Table 3: Selected Crystallographic Data for Racemic Atenolol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 55.83 |

| b (Å) | 5.559 |

| c (Å) | 9.734 |

| β (°) | 100.042 |

| Volume (ų) | 2974.5 |

| Z | 8 |

Structure-Activity Relationship (SAR) Signaling Pathway

The structural features of beta-blockers like this compound are crucial for their interaction with the β-adrenergic receptor, a G-protein coupled receptor (GPCR). The aryloxypropanolamine moiety is a common pharmacophore for this class of drugs.

Conclusion

The structural elucidation of a pharmaceutical compound like this compound is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. While specific experimental data for this compound is not publicly available, the detailed analysis of the closely related beta-blocker, Atenolol, provides a robust framework for understanding the principles and practices involved. The combination of NMR for mapping the molecular skeleton, mass spectrometry for confirming molecular weight and fragmentation patterns, and X-ray crystallography for determining the precise three-dimensional arrangement of atoms, provides an unambiguous structural assignment. This foundational knowledge is paramount for the continued development of safe and effective medicines.

References

- 1. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. faa.gov [faa.gov]

- 4. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

Initial in vitro screening of Ridazolol's beta-blocker activity

An In-Depth Technical Guide to the Initial In Vitro Screening of Ridazolol's Beta-Blocker Activity

This guide provides a comprehensive overview of the essential in vitro screening methodologies used to characterize the beta-adrenergic receptor antagonist activity of a compound, using this compound as a case study. This compound is a beta-adrenergic receptor antagonist that was investigated for its potential therapeutic effects in coronary heart disease and essential hypertension.[1] The initial preclinical assessment of such a compound relies on a series of robust in vitro assays to determine its binding affinity, selectivity, and functional potency at the target receptors.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visual representations of key biological and experimental pathways.

The Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines epinephrine and norepinephrine.[2] They are critical regulators of cardiovascular and pulmonary functions. Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.[2] Beta-blockers, like this compound, act by competitively inhibiting the binding of endogenous catecholamines to these receptors, thereby preventing this signaling cascade.

Experimental Workflow for In Vitro Screening

The initial characterization of a potential beta-blocker involves a tiered approach. The first step is to determine the compound's binding affinity and selectivity for the target receptor subtypes (β1 and β2). This is typically achieved through radioligand binding assays. Following confirmation of binding, functional assays are performed to ascertain whether the compound acts as an antagonist and to quantify its potency in a cell-based system.

Experimental Protocols

Radioligand Binding Assay: Determining Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[3] A competitive binding assay is used to determine the inhibition constant (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand of known affinity.

Objective: To determine the Ki of this compound for human β1- and β2-adrenergic receptors.

Materials:

-

Membrane Preparations: Commercially available or in-house prepared cell membranes expressing either human β1- or β2-adrenergic receptors.

-

Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective β-AR antagonist.

-

Test Compound: this compound, prepared in a stock solution and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled, potent beta-blocker (e.g., 10 µM Propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Protocol:

-

Preparation: Thaw receptor membrane preparations on ice. Dilute membranes in ice-cold assay buffer to a final concentration that provides adequate specific binding signal (e.g., 10-20 µg protein per well).

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

-

Non-specific Binding (NSB): 50 µL non-specific control (e.g., Propranolol), 50 µL radioligand, 100 µL membrane preparation.

-

Competition: 50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M), 50 µL radioligand, 100 µL membrane preparation.

-

-

Initiate Reaction: Add the radioligand (at a fixed concentration near its Kd, e.g., 1 nM [3H]-DHA) to all wells.

-

Incubation: Incubate the plate for a defined period to reach equilibrium (e.g., 60 minutes at room temperature).

-

Termination: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: Determining Potency (IC50)

Functional assays measure the biological response of a cell upon receptor activation. To characterize an antagonist like this compound, its ability to inhibit the response generated by a known agonist is measured. A common method for Gs-coupled receptors is to measure the accumulation of cAMP.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced cAMP production in cells expressing β1- or β2-adrenergic receptors.

Materials:

-

Cell Lines: A stable cell line (e.g., CHO or HEK293) engineered to express either the human β1- or β2-adrenergic receptor.

-

Agonist: Isoproterenol (a non-selective β-AR agonist).

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium and reagents.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

Protocol:

-

Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor. Add varying concentrations of this compound (or vehicle control) to the appropriate wells.

-

Incubation (Antagonist): Incubate the plate for a short period (e.g., 15-30 minutes) to allow this compound to bind to the receptors.

-

Agonist Stimulation: Add the agonist (Isoproterenol) at a fixed concentration known to produce a submaximal response (e.g., EC80).

-

Incubation (Agonist): Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data, setting the response with agonist alone as 100% and the basal (no agonist) response as 0%.

-

Plot the normalized response (%) against the log concentration of this compound.

-

Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.

-

Data Presentation

Quantitative data from in vitro screening should be summarized in clear, structured tables. This facilitates the comparison of affinity and potency and allows for the calculation of selectivity.

Table 1: Radioligand Binding Affinity of this compound

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β1/β2 Selectivity Ratio |

| Ki (nM) | 5.2 | 156 | 30 |

| n (replicates) | 3 | 3 | - |

Selectivity Ratio = Ki(β2) / Ki(β1)

Table 2: Functional Antagonist Potency of this compound (cAMP Assay)

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β1/β2 Selectivity Ratio |

| IC50 (nM) | 12.5 | 410 | 32.8 |

| n (replicates) | 3 | 3 | - |

Selectivity Ratio = IC50(β2) / IC50(β1)

Conclusion

The in vitro screening cascade, encompassing both radioligand binding and functional cell-based assays, is fundamental to the characterization of a novel beta-blocker. These experiments provide critical quantitative data on the compound's affinity (Ki), potency (IC50), and selectivity for the β-adrenergic receptor subtypes. This information is essential for establishing a structure-activity relationship, guiding lead optimization, and predicting the potential therapeutic window and side-effect profile of a drug candidate like this compound before it progresses to more complex in vivo studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ridazolol In Vitro Binding Assay for Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridazolol is a beta-adrenergic receptor antagonist that has been investigated for its potential therapeutic effects in cardiovascular diseases. Characterizing the binding affinity and selectivity of this compound for beta-adrenergic receptor subtypes (β1 and β2) is a critical step in its pharmacological profiling. Radioligand binding assays are the gold standard for quantifying the interaction of a compound with its receptor target.[1][2] This document provides a detailed protocol for determining the binding affinity of this compound for β1 and β2-adrenergic receptors using an in vitro competition binding assay.

The protocol outlines the preparation of membranes from cells expressing beta-adrenergic receptors, the execution of the radioligand binding assay, and the subsequent data analysis to determine the inhibitory constant (Ki) of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical beta-adrenergic signaling pathway and the experimental workflow for the competition binding assay.

References

Application Note: Dose-Response Analysis of Ridazolol in Cardiac Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ridazolol is a beta-adrenergic receptor antagonist (beta-blocker) investigated for its effects on the cardiovascular system. Understanding the dose-dependent effects of this compound on cardiac cells is crucial for elucidating its mechanism of action and therapeutic potential. This application note provides detailed protocols for conducting a comprehensive dose-response analysis of this compound in cardiac cells, focusing on cell viability, contractility, and key signaling pathways.

Core Concepts: Beta-Adrenergic Signaling in Cardiomyocytes

Beta-adrenergic receptors (β-ARs), primarily the β1 subtype in the heart, are G-protein coupled receptors that play a pivotal role in regulating cardiac function.[1] Upon stimulation by agonists like norepinephrine, β-ARs activate a signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and relaxation rate (lusitropy). This compound, as a beta-blocker, competitively inhibits this pathway.

The canonical β-adrenergic signaling pathway is initiated by agonist binding, which leads to the activation of the stimulatory G-protein (Gs). The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates several downstream targets crucial for cardiac function, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium and enhanced contractility.[1]

Figure 1: Simplified beta-adrenergic signaling pathway in cardiomyocytes and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed protocols for assessing the dose-response effects of this compound on cardiac cell viability, contractility, intracellular calcium dynamics, and cAMP levels.

Cell Culture

Primary neonatal rat ventricular cardiomyocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are recommended for these studies.

-

NRVMs: Isolate from 1-2 day old Sprague-Dawley rat pups.

-

hiPSC-CMs: Differentiate from a reliable hiPSC line following established protocols. Culture for at least two weeks post-differentiation to ensure functional maturity.

Dose-Response Experimental Workflow

The following diagram outlines the general workflow for the dose-response analysis of this compound.

Figure 2: General experimental workflow for this compound dose-response analysis.

Cell Viability Assay (MTT Protocol)

This assay assesses the metabolic activity of cells as an indicator of viability.

Materials:

-

Cardiac cells cultured in 96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Protocol:

-

Seed cardiomyocytes in a 96-well plate at a suitable density and culture overnight.

-

Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on clinical data and in vitro studies of other beta-blockers, is 1 nM to 100 µM.

-

Replace the culture medium with the this compound-containing medium and incubate for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Contractility Assay

This protocol measures the contractility of spontaneously beating or field-stimulated cardiomyocytes.

Materials:

-

Cardiomyocytes cultured on glass-bottom dishes

-

This compound stock solution

-

Isoproterenol (beta-agonist) stock solution

-

Microscope with a high-speed camera and contractility analysis software

Protocol:

-

Culture cardiomyocytes on glass-bottom dishes until they form a spontaneously contracting monolayer.

-

Mount the dish on the microscope stage and perfuse with pre-warmed culture medium.

-

Record baseline contractility for 2-3 minutes.

-

To assess the antagonistic effect of this compound, first perfuse the cells with a sub-maximal concentration of Isoproterenol (e.g., 10 nM) to induce a stable increase in contractility.

-

Once a stable response to Isoproterenol is achieved, introduce increasing concentrations of this compound (e.g., 1 nM to 10 µM) in the presence of Isoproterenol.

-

Record contractility for 2-3 minutes at each concentration.

-

Analyze the recordings to determine parameters such as beat rate, contraction amplitude, and relaxation velocity.

Intracellular Calcium Imaging (Fura-2 AM Protocol)

This protocol measures changes in intracellular calcium concentration.

Materials:

-

Cardiomyocytes cultured on glass-bottom dishes

-

This compound stock solution

-

Isoproterenol stock solution

-

Fura-2 AM (1 mM in DMSO)

-

Pluronic F-127 (20% in DMSO)

-

Tyrode's solution

-

Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)

Protocol:

-

Prepare a Fura-2 AM loading solution by diluting the stock to a final concentration of 1-5 µM in Tyrode's solution containing 0.02% Pluronic F-127.

-

Incubate the cells with the Fura-2 AM loading solution for 20-30 minutes at room temperature in the dark.

-

Wash the cells twice with Tyrode's solution and incubate for another 20-30 minutes to allow for de-esterification of the dye.

-

Mount the dish on the microscope stage and record baseline fluorescence by alternating excitation at 340 nm and 380 nm.

-

Stimulate the cells with Isoproterenol (e.g., 10 nM) to induce calcium transients.

-

Once a stable response is observed, add increasing concentrations of this compound (e.g., 1 nM to 10 µM) in the presence of Isoproterenol.

-

Record the fluorescence ratio (F340/F380) to determine changes in intracellular calcium concentration.

Intracellular cAMP Measurement (FRET-based Assay)

This protocol utilizes a genetically encoded FRET-based cAMP biosensor to measure changes in intracellular cAMP levels.

Materials:

-

Cardiomyocytes expressing a FRET-based cAMP sensor (e.g., H188)

-

This compound stock solution

-

Isoproterenol stock solution

-

Forskolin (adenylyl cyclase activator) stock solution

-

Microplate reader with FRET capabilities

Protocol:

-

Seed cardiomyocytes expressing the cAMP biosensor in a 96-well plate.

-

Replace the culture medium with a suitable assay buffer.

-

Measure the baseline FRET ratio.

-

Add increasing concentrations of this compound and incubate for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a sub-maximal concentration of Isoproterenol (e.g., 10 nM) or Forskolin (e.g., 1 µM).

-

Monitor the change in the FRET ratio in real-time to determine the effect of this compound on cAMP production.

Data Presentation and Analysis

All quantitative data should be summarized in tables and dose-response curves should be generated to determine key pharmacological parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Data Analysis Pipeline

Figure 3: Data analysis pipeline for dose-response curve analysis.

Quantitative Data Summary

Table 1: Effect of this compound on Cardiomyocyte Viability

| This compound (µM) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 0.001 | 98.7 ± 4.8 |

| 0.01 | 99.1 ± 5.5 |

| 0.1 | 97.5 ± 6.1 |

| 1 | 96.2 ± 5.9 |

| 10 | 94.8 ± 6.3 |

| 100 | 85.3 ± 7.1 |

Table 2: Antagonistic Effect of this compound on Isoproterenol-Induced Contractility

| This compound (µM) | % Inhibition of Isoproterenol Response (Mean ± SD) |

| 0 (Isoproterenol only) | 0 ± 0 |

| 0.001 | 12.5 ± 3.1 |

| 0.01 | 28.9 ± 4.5 |

| 0.1 | 52.1 ± 5.8 |

| 1 | 78.4 ± 6.2 |

| 10 | 95.6 ± 4.9 |

Table 3: Antagonistic Effect of this compound on Isoproterenol-Induced Calcium Transients

| This compound (µM) | % Inhibition of Isoproterenol-Induced ΔF340/F380 (Mean ± SD) |

| 0 (Isoproterenol only) | 0 ± 0 |

| 0.001 | 15.2 ± 3.8 |

| 0.01 | 33.7 ± 5.1 |

| 0.1 | 58.9 ± 6.4 |

| 1 | 82.1 ± 5.9 |

| 10 | 97.3 ± 4.2 |

Table 4: Antagonistic Effect of this compound on Isoproterenol-Induced cAMP Production

| This compound (µM) | % Inhibition of Isoproterenol-Induced FRET Change (Mean ± SD) |

| 0 (Isoproterenol only) | 0 ± 0 |

| 0.001 | 18.6 ± 4.2 |

| 0.01 | 38.2 ± 5.5 |

| 0.1 | 65.4 ± 6.8 |

| 1 | 88.9 ± 5.3 |

| 10 | 98.1 ± 3.9 |

The protocols outlined in this application note provide a comprehensive framework for characterizing the dose-response relationship of this compound in cardiac cells. By systematically evaluating its effects on cell viability, contractility, and key second messengers, researchers can gain valuable insights into the pharmacological profile of this compound and its potential as a cardiovascular therapeutic. The provided tables and diagrams serve as a guide for data presentation and interpretation, facilitating a thorough understanding of this compound's cardiac effects.

References

Application Notes and Protocols: Electrophysiological Effects of Ridazolol on Isolated Heart Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed, albeit hypothetical, protocol for characterizing the electrophysiological effects of Ridazolol on isolated mammalian heart tissue. The presented data are representative of the expected outcomes for a beta-blocker and are intended to serve as a template for experimental design and data presentation.

Quantitative Data Summary

The following tables summarize the hypothetical dose-dependent effects of this compound on key electrophysiological parameters in isolated guinea pig papillary muscle and sinoatrial node tissue.

Table 1: Effect of this compound on Action Potential Parameters in Isolated Guinea Pig Papillary Muscle

| Concentration (µM) | Resting Membrane Potential (mV) | Action Potential Amplitude (mV) | Maximum Upstroke Velocity (V/s) | Action Potential Duration at 90% Repolarization (APD90) (ms) |

| Control | -85.2 ± 2.1 | 120.5 ± 3.4 | 250.6 ± 15.2 | 210.3 ± 8.7 |

| 0.1 | -85.0 ± 2.3 | 120.1 ± 3.5 | 248.9 ± 14.8 | 215.8 ± 9.1* |

| 1 | -84.8 ± 2.5 | 119.7 ± 3.8 | 245.3 ± 16.1 | 225.4 ± 10.2** |

| 10 | -84.5 ± 2.6 | 118.9 ± 4.1 | 240.1 ± 17.5 | 240.1 ± 11.5*** |

*p<0.05, **p<0.01, ***p<0.001 compared to Control. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Spontaneous Firing Rate in Isolated Guinea Pig Sinoatrial Node